Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate
CAS No.: 253175-69-8
Cat. No.: VC4606269
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 253175-69-8 |
|---|---|
| Molecular Formula | C15H22N2O4S |
| Molecular Weight | 326.41 |
| IUPAC Name | tert-butyl 4-(benzenesulfonyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(18)16-9-11-17(12-10-16)22(19,20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
| Standard InChI Key | HIRAJISWISWCGQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate consists of a piperazine ring substituted with a tert-butyl carbamate group and a phenylsulfonyl moiety. Its molecular formula is C₁₅H₂₂N₂O₄S, with a molecular weight of 326.41 g/mol . Key structural features include:
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Piperazine core: A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and interactions with biological targets.
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Sulfonyl group: A strong electron-withdrawing group that enhances metabolic stability and binding affinity.
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tert-Butyl carbamate (Boc) group: A protecting group that increases solubility and stability during synthesis.
Physical Properties (Table 1):
Synthetic Methods
The synthesis of tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate typically involves a two-step process: piperazine protection followed by sulfonylation. Below are key methods and conditions:
Step 1: Piperazine Protection
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Reagents: tert-Butyl piperazine-1-carboxylate (Boc-piperazine) is synthesized via reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or pyridine) .
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Conditions: Room temperature, anhydrous solvents (e.g., dichloromethane or tetrahydrofuran).
Step 2: Sulfonylation
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Reagents: Phenylsulfonyl chloride and a base (e.g., triethylamine or pyridine).
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Conditions:
Example Synthesis Protocol (Table 2):
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, RT | >90% | |
| Sulfonylation | PhSO₂Cl, pyridine, DCM, 0°C | 85% | |
| Microwave-Assisted | PhSO₂Cl, K₂CO₃, DMSO, 50°C, 3h | 93% |
Biological Activity and Applications
The sulfonyl group in tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate confers potential biological activity:
Pharmacological Targets
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Anticancer: Sulfonamides inhibit carbonic anhydrases, which are overexpressed in certain cancers.
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Antiviral: Similar piperazine-sulfonyl compounds show activity against alphaviruses (e.g., CHIKV) .
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Anti-inflammatory: Modulation of cytokines or kinases involved in inflammatory pathways.
Structure-Activity Relationships (SAR)
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Substituent Effects: Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance binding affinity .
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Linker Flexibility: Piperazine’s conformational flexibility aids target engagement .
Analytical Characterization
NMR Spectroscopy
Key signals for tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate include:
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¹H NMR:
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¹³C NMR:
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δ 28.4 ppm: tert-Butyl carbons.
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δ 154.7 ppm: Carbamate carbonyl.
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Note: Exact spectral data for this compound may require experimental validation.
Mass Spectrometry
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